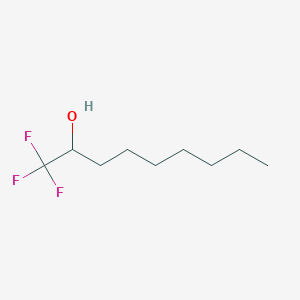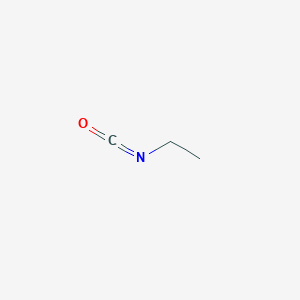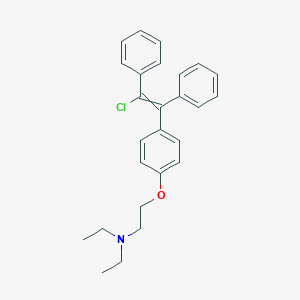
美沙酮
描述
It belongs to the pyrazolone class of drugs and is widely used for its potent pain-relieving, fever-reducing, and spasm-relieving properties . Dipyrone was first patented in 1922 and has since been marketed under various trade names. Despite its effectiveness, it has been banned in some countries due to concerns over severe adverse effects, including agranulocytosis .
科学研究应用
作用机制
美沙酮通过对下丘脑的中枢作用发挥其作用,在下丘脑中调节身体的体温调节和疼痛感知 . 它抑制瞬时受体电位阳离子通道1(TRPA1)的信号传导,TRPA1通道在疼痛和炎症通路中起作用 . 此外,美沙酮的代谢产物(如4-甲氨基安替比林和4-氨基安替比林)通过抑制前列腺素合成,有助于其止痛和退热作用 .
类似化合物:
阿司匹林(乙酰水杨酸): 美沙酮和阿司匹林都是非阿片类镇痛药,但阿司匹林也是一种抗炎药。
对乙酰氨基酚(扑热息痛): 与美沙酮类似,对乙酰氨基酚是一种镇痛药和退热药,但它没有明显的抗炎作用。
美沙酮的独特性: 美沙酮因其强效的解痉作用而独一无二,这种作用在其他非阿片类镇痛药中并不常见。 此外,其抑制TRPA1通道的能力使其与其他镇痛药有所区别 .
生化分析
Biochemical Properties
Dipyrone is rapidly hydrolyzed in the body to its active moiety, 4-methyl-amino-antipyrine (MAA) . MAA interacts with various enzymes and proteins in the body, leading to its analgesic and antipyretic effects . The nature of these interactions is complex and involves multiple biochemical pathways .
Molecular Mechanism
The molecular mechanism of Dipyrone involves its conversion to MAA, which exerts its effects at the molecular level . This includes potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dipyrone can change over time. This includes information on the drug’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Dipyrone can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Dipyrone is involved in various metabolic pathways. It is metabolized to MAA, which is further metabolized to various other compounds . This involves interactions with various enzymes and cofactors, and can also include effects on metabolic flux or metabolite levels .
Transport and Distribution
Dipyrone and its metabolites are transported and distributed within cells and tissues . This involves interactions with various transporters or binding proteins, and can also affect the drug’s localization or accumulation .
Subcellular Localization
The subcellular localization of Dipyrone and its metabolites can affect their activity or function . This can include any targeting signals or post-translational modifications that direct the drug or its metabolites to specific compartments or organelles .
准备方法
合成路线和反应条件: 美沙酮通过多步合成。第一步是将4-甲氨基安替比林与甲醛缩合形成4-甲酰胺基安替比林。 然后用硫酸对该中间体进行磺化,生成美沙酮 .
工业生产方法: 在工业环境中,美沙酮的合成涉及使用大型反应器和受控条件,以确保高产率和纯度。该过程通常包括以下步骤:
缩合: 在酸性条件下,将4-甲氨基安替比林与甲醛反应。
磺化: 将所得的4-甲酰胺基安替比林用硫酸处理,以引入磺酸酯基团。
化学反应分析
反应类型: 美沙酮会发生各种化学反应,包括氧化、还原和取代反应 .
常用试剂和条件:
氧化: 美沙酮可以用强氧化剂(如高锰酸钾或过氧化氢)氧化。
还原: 美沙酮的还原可以用还原剂(如硼氢化钠)实现。
主要形成的产物:
氧化: 美沙酮的氧化通常会导致磺酸衍生物的形成。
还原: 还原会导致胺衍生物的形成。
相似化合物的比较
Aspirin (Acetylsalicylic Acid): Both dipyrone and aspirin are non-opioid analgesics, but aspirin is also an anti-inflammatory agent.
Paracetamol (Acetaminophen): Like dipyrone, paracetamol is an analgesic and antipyretic, but it lacks significant anti-inflammatory properties.
Uniqueness of Dipyrone: Dipyrone is unique due to its potent spasmolytic activity, which is not commonly observed in other non-opioid analgesics. Additionally, its ability to inhibit TRPA1 channels sets it apart from other analgesics .
属性
CAS 编号 |
68-89-3 |
|---|---|
分子式 |
C13H17N3NaO4S |
分子量 |
334.35 g/mol |
IUPAC 名称 |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate |
InChI |
InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20); |
InChI 键 |
CEOUXRNZHGKECQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
手性 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.[Na] |
外观 |
Powder |
Key on ui other cas no. |
68-89-3 |
Pictograms |
Health Hazard |
溶解度 |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
同义词 |
Algopyrin Analgin Biopyrin Dipyrone Dipyronium Metamizol Metamizole Metamizole Sodium Methamizole Methampyrone Narone Noramidopyrine Methanesulfonate Noramidopyrine Methanesulfonate Sodium Normelubrine Novalgetol Novalgin Novamidazophen Novaminsulfone Optalgin Pyralgin Sulpyrin Sulpyrine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dipyrone?
A1: Dipyrone itself is a prodrug that is metabolized in the body to its active metabolites, primarily 4-methyl-amino-antipyrine (MAA). [] MAA exerts its analgesic and antipyretic effects mainly by inhibiting cyclooxygenases (COX), enzymes responsible for prostaglandin synthesis. []
Q2: Does dipyrone exhibit selectivity for COX-1 or COX-2 isoforms?
A2: Research suggests that dipyrone, through its metabolite MAA, inhibits both COX-1 and COX-2 isoforms with virtually equal potency. [] This contrasts with some other NSAIDs that show selectivity for COX-2.
Q3: Are there other potential mechanisms contributing to dipyrone's effects?
A3: Studies suggest additional mechanisms may be involved, including:
- Endocannabinoid System: Dipyrone’s analgesic and cataleptic effects, as well as hypolocomotion, might involve the endocannabinoid system, particularly CB1 receptors. []
- TRP Channels: Dipyrone metabolites MAA and AA can activate and sensitize the ion channels TRPA1 and TRPV1, which are involved in pain perception. []
- Spasmolytic Effects: Dipyrone demonstrates a distinct spasmolytic activity, potentially through the inhibition of intracellular calcium release and interference with inositol phosphate (IP) accumulation. [, ]
Q4: Does dipyrone affect gastric emptying?
A4: Studies in rats show that both intravenous and intracerebroventricular administration of dipyrone can delay gastric emptying. [, ] This effect seems to involve capsaicin-sensitive afferent fibers and the sympathetic nervous system, particularly β2-adrenoceptors. [, ]
Q5: What is the major safety concern associated with dipyrone use?
A5: The most serious concern is the potential for dipyrone to cause blood dyscrasias, particularly agranulocytosis, a potentially life-threatening condition characterized by a severe decrease in white blood cells. [, , , ]
Q6: Is agranulocytosis the only potential adverse effect?
A6: No, dipyrone has been associated with other adverse effects, including:
- Hypersensitivity Reactions: Some individuals may experience immediate hypersensitivity reactions to dipyrone, ranging from skin rashes to anaphylaxis. []
- Gastrointestinal Effects: While generally considered to have a better gastrointestinal safety profile compared to some other NSAIDs, dipyrone can still cause gastrointestinal issues like nausea and vomiting. []
- Renal Effects: Although short-term use of therapeutic doses might not significantly impact renal function in most patients, dipyrone can decrease the production of renal vasodilator prostaglandins, potentially posing a risk for patients with pre-existing renal impairment. []
Q7: What is the estimated incidence of dipyrone-induced agranulocytosis?
A7: The true incidence remains a subject of debate, with estimates varying widely based on different studies and geographical locations. []
Q8: What are the main clinical uses of dipyrone?
A8: Dipyrone is primarily prescribed for:
- Pain Relief: It is effective in treating various types of acute pain, including postoperative pain, renal colic, and headaches (tension-type and migraine). [, , , , , ]
Q9: How does the efficacy of dipyrone compare to other analgesics?
A9: Studies suggest that dipyrone demonstrates comparable analgesic efficacy to other commonly used analgesics:
- Postoperative Pain: Single-dose oral dipyrone (500mg) provided similar pain relief to ibuprofen (400mg) and other commonly used analgesics for moderate to severe postoperative pain. []
- Acute Renal Colic: Intramuscular dipyrone (2g) provided a longer duration of pain relief compared to diclofenac (75mg) for acute renal colic. []
- Acute Headaches: Intravenous dipyrone (1g) was found to be effective in relieving pain associated with episodic tension-type headache. []
Q10: Is dipyrone used in children?
A10: While dipyrone is used in children in some countries, data on its efficacy and safety in pediatric populations is limited. []
Q11: What are some areas of ongoing research with dipyrone?
A11: Current research focuses on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



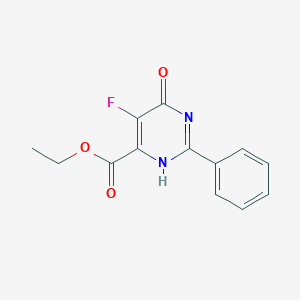
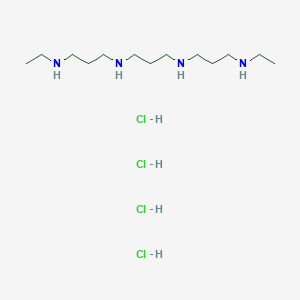
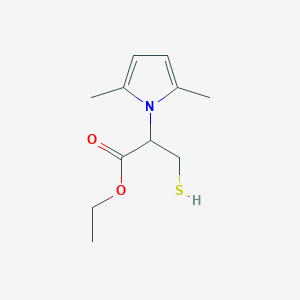
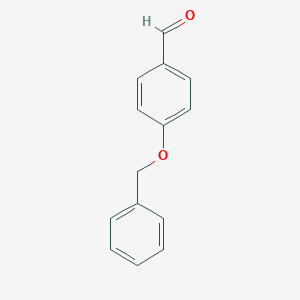
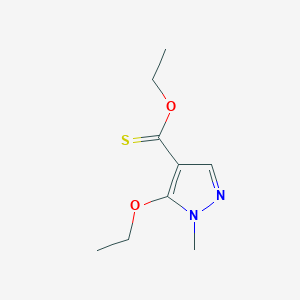

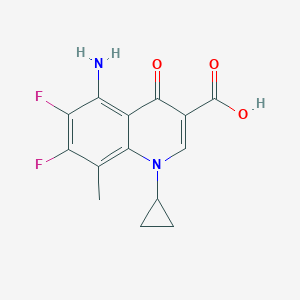

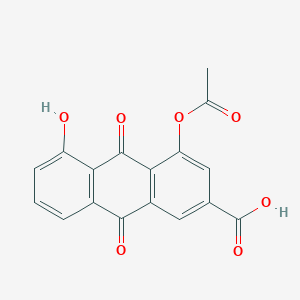
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
